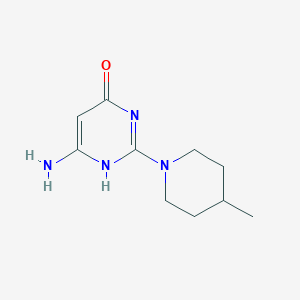![molecular formula C15H11NO2S B7824713 Methyl 3-(benzo[d]thiazol-2-yl)benzoate](/img/structure/B7824713.png)
Methyl 3-(benzo[d]thiazol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzo[d]thiazol-2-yl)benzoate: is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Synthetic Routes and Reaction Conditions:
Diazo-Coupling Reaction: This method involves the reaction of 2-aminobenzothiazole with diazonium salts under acidic conditions.
Knoevenagel Condensation: This involves the condensation of 2-aminobenzothiazole with benzaldehyde derivatives in the presence of a base.
Biginelli Reaction: This multicomponent reaction involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and urea.
Microwave Irradiation: This method uses microwave radiation to accelerate the reaction between 2-aminobenzothiazole and various reagents.
One-Pot Multicomponent Reactions (MCRs): This involves the simultaneous reaction of multiple reagents in a single reaction vessel.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and antifungal properties. Medicine: Benzothiazole derivatives are explored for their potential use in developing new drugs, particularly in the treatment of infectious diseases and cancer. Industry: These compounds are used in the development of agrochemicals, dyes, and other industrial applications due to their diverse biological activities.
作用機序
The mechanism by which Methyl 3-(benzo[d]thiazol-2-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
Benzothiazole: The parent compound with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological properties.
1,3,4-Oxadiazole: A compound with similar biological activities and synthetic methods[_{{{CITATION{{{_3{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ....
Uniqueness: Methyl 3-(benzo[d]thiazol-2-yl)benzoate is unique in its specific structure and the range of biological activities it exhibits compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-18-15(17)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)19-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUHSBXFVXANQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetate](/img/structure/B7824669.png)
![N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]alanine](/img/structure/B7824674.png)





![(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B7824719.png)
![2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B7824722.png)


